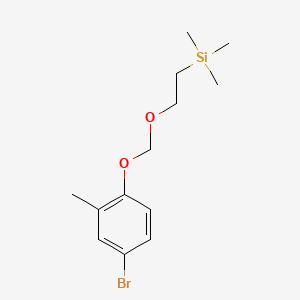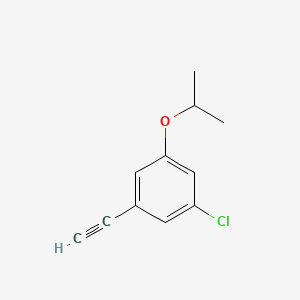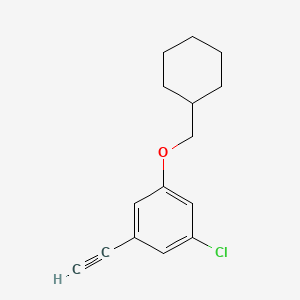
(2-((4-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-((4-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane is an organosilicon compound It features a trimethylsilane group attached to an ethyl chain, which is further connected to a methoxy group and a brominated methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and 2-(trimethylsilyl)ethanol.
Etherification: The 4-bromo-2-methylphenol undergoes etherification with methoxyethanol in the presence of a base such as sodium hydride to form 2-((4-bromo-2-methylphenoxy)methoxy)ethanol.
Silylation: The resulting product is then silylated using chlorotrimethylsilane in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized under certain conditions to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products like (2-((4-azido-2-methylphenoxy)methoxy)ethyl)trimethylsilane.
Oxidation: Products like 2-((4-bromo-2-methylphenoxy)methoxy)ethyl)quinone.
Reduction: Products like (2-((4-methylphenoxy)methoxy)ethyl)trimethylsilane.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The trimethylsilane group can act as a protecting group for alcohols in multi-step organic syntheses.
Biology
Bioconjugation: The compound can be used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The compound exerts its effects primarily through its reactive functional groups. The trimethylsilane group can be cleaved under acidic or basic conditions, revealing a reactive hydroxyl group. The bromine atom can participate in substitution reactions, allowing the compound to be modified or to modify other molecules. The phenoxy group can undergo various reactions, including oxidation and reduction, contributing to the compound’s versatility in chemical synthesis.
類似化合物との比較
Similar Compounds
(2-((4-Chloro-2-methylphenoxy)methoxy)ethyl)trimethylsilane: Similar structure but with a chlorine atom instead of bromine.
(2-((4-Fluoro-2-methylphenoxy)methoxy)ethyl)trimethylsilane: Similar structure but with a fluorine atom instead of bromine.
(2-((4-Iodo-2-methylphenoxy)methoxy)ethyl)trimethylsilane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2-((4-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo analogs. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.
特性
IUPAC Name |
2-[(4-bromo-2-methylphenoxy)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2Si/c1-11-9-12(14)5-6-13(11)16-10-15-7-8-17(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWYXGOEOBERDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCOCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-](/img/structure/B8183389.png)

